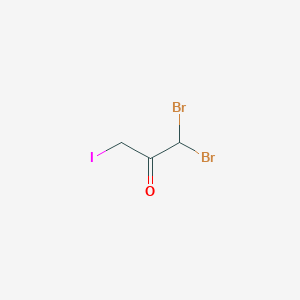

1,1-Dibromo-3-iodopropan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

59227-99-5 |

|---|---|

Molecular Formula |

C3H3Br2IO |

Molecular Weight |

341.77 g/mol |

IUPAC Name |

1,1-dibromo-3-iodopropan-2-one |

InChI |

InChI=1S/C3H3Br2IO/c4-3(5)2(7)1-6/h3H,1H2 |

InChI Key |

UDPFVNCNMONXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(Br)Br)I |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemoselectivity of 1,1 Dibromo 3 Iodopropan 2 One

Electrophilic and Nucleophilic Reactivity at Specific Centers

The molecule possesses several electrophilic centers, making it a versatile substrate for nucleophilic attack. The primary sites of electrophilicity are the carbonyl carbon and the two α-carbons bonded to the halogen atoms. nih.gov

Carbonyl Carbon Reactivity Towards Nucleophiles

The carbon atom of the carbonyl group in 1,1-Dibromo-3-iodopropan-2-one is a significant electrophilic center. The electronegative oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and imparting it with a partial positive charge. This makes it susceptible to attack by nucleophiles. nih.gov The presence of three highly electronegative halogen atoms (two bromine, one iodine) on the adjacent α-carbons further enhances the electrophilicity of the carbonyl carbon through a strong inductive electron-withdrawing effect.

In reactions with certain nucleophiles, such as trialkyl phosphites, attack can occur at the carbonyl carbon. rsc.org This can lead to the formation of intermediates like epoxyphosphonates or vinyl phosphates. nih.gov The general mechanism involves the nucleophile adding to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo further rearrangement or elimination, depending on the specific nucleophile and reaction conditions. For instance, in some cases, the initial adduct can rearrange to form stable epoxides. nih.gov

α-Halocarbon Reactivity: Investigating SN1 and SN2 Pathways

The two α-carbons in this compound, C1 (-CHBr2) and C3 (-CH2I), are also key electrophilic sites, susceptible to nucleophilic substitution reactions. The reactivity at these centers is significantly enhanced compared to typical alkyl halides due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bonds. nih.govchemeurope.com The primary mechanisms for substitution at these centers are the bimolecular nucleophilic substitution (SN2) and, to a lesser extent, the unimolecular nucleophilic substitution (SN1).

α-Halo ketones are generally exceptionally reactive in SN2 displacements but unreactive in SN1 reactions. libretexts.org The SN1 pathway is disfavored because the formation of a carbocation adjacent to the electron-withdrawing carbonyl group would be highly unstable. The SN2 pathway, however, is favored. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. libretexts.org

In this compound, two different sites can undergo substitution:

The -CH2I group (C3): This is a primary carbon center. Primary substrates are relatively unhindered and strongly favor the SN2 mechanism. lehigh.eduwikipedia.org Furthermore, iodide is an excellent leaving group because the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds. libretexts.orgorgoreview.com Therefore, nucleophilic attack at C3 via an SN2 mechanism is expected to be a highly favorable pathway.

The -CHBr2 group (C1): This is a secondary carbon center, which is more sterically hindered than the primary C3 center. While SN2 reactions can occur at secondary centers, they are generally slower than at primary centers. libretexts.org Bromine is a good leaving group, though not as effective as iodine. The presence of two bromine atoms increases the electrophilicity of the carbon but also adds to the steric bulk.

The choice between SN1 and SN2 pathways is influenced by the substrate, nucleophile, and solvent. For α-halo ketones like this compound, the SN2 pathway predominates. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways at the α-Carbons

| Factor | SN1 Pathway | SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary > secondary carbons due to carbocation stability. libretexts.orglehigh.edu | Favored by methyl > primary > secondary carbons due to less steric hindrance. libretexts.org | The -CH2I (primary) and -CHBr2 (secondary) centers strongly favor the SN2 pathway. SN1 is unlikely. |

| Leaving Group | A better leaving group accelerates the reaction. | A better leaving group accelerates the reaction. | Iodine is a better leaving group than bromine, suggesting C3 is more reactive than C1. libretexts.org |

| Nucleophile | Favored by weak nucleophiles (e.g., H2O, ROH). wikipedia.org | Favored by strong nucleophiles (e.g., I-, CN-, RS-). wikipedia.org | Reaction with strong nucleophiles will proceed via the SN2 mechanism. |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) which stabilize the carbocation. wikipedia.org | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO) which do not solvate the nucleophile as strongly. wikipedia.org | The choice of solvent can be used to modulate reactivity, but the substrate structure is the dominant factor favoring SN2. |

Reactivity of Peripheral Halogen Atoms

Beyond the carbon skeleton, the halogen atoms themselves can act as sites of reactivity. In a phenomenon known as halogen bonding, the electropositive region (σ-hole) on the halogen atom can interact with a Lewis base (nucleophile). More commonly in the context of α-haloketones, nucleophiles can directly attack the halogen atom. nih.gov This is particularly noted in reactions with trivalent phosphorus compounds like phosphites, where one of the possible reaction pathways is an attack on the halogen. nih.govlehigh.edu This "halophilic" attack results in the removal of the halogen and the formation of an enolate intermediate, which then reacts further. The reactivity trend for this type of attack generally follows I > Br > Cl, correlating with the polarizability and weakness of the carbon-halogen bond.

Proton Abstraction and the Role of Enol/Enolate Intermediates in Reaction Pathways

The hydrogen atoms on the carbons alpha to the carbonyl group are significantly more acidic than typical alkyl hydrogens. libretexts.orglibretexts.orgpressbooks.pub This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. pressbooks.pubquora.commasterorganicchemistry.com

In this compound, there are two sets of α-hydrogens:

The single hydrogen on C1 (Br2CH-).

The two hydrogens on C3 (-CH2I).

Abstraction of one of these protons by a base leads to the formation of a resonance-stabilized enolate. wikipedia.org This enolate intermediate is a powerful nucleophile and is central to many reactions of ketones, including halogenation and aldol-type reactions. wikipedia.orgmasterorganicchemistry.com The interconversion between the ketone and its enol form (keto-enol tautomerism) proceeds through this enolate intermediate in basic conditions or through an enol in acidic conditions. pressbooks.pub

Kinetic Studies of Enol/Enolate Formation and Halogenation Rates

Kinetic studies on the halogenation of ketones reveal that the rate-determining step is often the formation of the enol or enolate intermediate. libretexts.orgucsb.edu The rate of halogenation is typically found to be first order with respect to the ketone concentration but zero order with respect to the halogen concentration. This means the reaction rate does not depend on the concentration of the halogen (Cl2, Br2, or I2). libretexts.orgucsb.edu The reaction is catalyzed by both acids and bases because they accelerate the formation of the enol or enolate. libretexts.orgwikipedia.org

Under basic conditions, once a halogen is added to an α-carbon, the remaining hydrogens on that same carbon become even more acidic due to the additional inductive effect of the new halogen. libretexts.org This causes subsequent halogenations to occur faster than the first, often leading to polyhalogenated products. libretexts.orgwikipedia.org This phenomenon is exploited in the haloform reaction. libretexts.org In the case of this compound, which is already polyhalogenated, abstraction of the remaining C1 proton would be significantly enhanced by the two bromine atoms.

Table 2: Relative Reactivity of α-Halocarbonyl Compounds in SN2 Reactions

| Compound | Relative Rate (vs. n-Propyl Chloride) |

|---|---|

| n-Propyl chloride | 1 |

| Chloroacetone | 36,000 |

| Bromoacetone (B165879) | 100,000 |

| Iodoacetone | 300,000 |

This table, adapted from general data on α-haloketone reactivity, illustrates the dramatic increase in SN2 reaction rates for α-haloketones compared to a standard alkyl halide. chemeurope.com The trend also shows the effect of the leaving group (I > Br > Cl).

Influence of Substituent Effects on Enolization and Reactivity

Substituents on the α-carbon have a profound effect on the acidity of α-protons and the subsequent reactivity of the enolate. Electron-withdrawing groups, such as halogens, increase the acidity of α-hydrogens by stabilizing the negative charge of the enolate conjugate base through induction. libretexts.org

In this compound, we must consider the competing effects at the two α-positions:

At C1 (-CHBr2): The single α-hydrogen is flanked by two strong electron-withdrawing bromine atoms. This will significantly increase its acidity, making it a likely site for proton abstraction by a base.

At C3 (-CH2I): The two α-hydrogens are adjacent to a single iodine atom. While iodine is less electronegative than bromine, it is more polarizable, which can also help stabilize a negative charge. However, the cumulative inductive effect of two bromines is expected to be stronger than that of a single iodine.

Therefore, under kinetically controlled conditions with a sterically hindered base, proton abstraction might occur at the less hindered C3 position. youtube.com Under thermodynamically controlled conditions, abstraction will likely occur at the C1 position to form the more stable enolate, where the negative charge is better stabilized by the two bromine atoms. The formation of this enolate is a key step that can lead to reactions like the Favorskii rearrangement. wikipedia.org

Table 3: Estimated pKa Values for α-Hydrogens in Various Carbonyl Compounds

| Compound | Functional Group Type | Approximate pKa |

|---|---|---|

| Alkane (e.g., Propane) | Alkane | ~50 |

| Acetone | Ketone | ~20 |

| Acetaldehyde | Aldehyde | ~17 |

| 1,3-Diketone | β-Diketone | ~9 |

| Monohalo-ketone (e.g., Chloroacetone) | α-Haloketone | ~16-18 |

This table provides context for the acidity of α-hydrogens. libretexts.orglibretexts.orgyoutube.com The presence of a single halogen significantly increases acidity compared to a simple ketone. The presence of multiple halogens, as in this compound, would be expected to lower the pKa even further, making its α-hydrogens considerably acidic.

Intramolecular Rearrangement Mechanisms (e.g., Favorskii Rearrangement and Analogous Transformations)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often through a ring-contraction mechanism. wikipedia.org The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.in

For an unsymmetrical α-halo ketone like this compound, the initial step is the deprotonation at an α-carbon to form an enolate. The molecule has protons only at the C3 position (adjacent to the iodine), making this the exclusive site for enolate formation.

The proposed mechanism proceeds as follows:

Enolate Formation: A base abstracts a proton from the carbon bearing the iodine atom (C3), as the C1 carbon is disubstituted with bromine atoms and has no protons.

Cyclopropanone Formation: The resulting enolate undergoes an intramolecular nucleophilic attack on the C1 carbon, displacing one of the bromide ions, which is a good leaving group. This step forms a highly strained 2,2-dibromocyclopropanone ring.

Nucleophilic Attack: A nucleophile, such as a hydroxide (B78521) or alkoxide ion from the base, attacks the carbonyl carbon of the cyclopropanone intermediate. wikipedia.org

Ring Opening: The resulting tetrahedral intermediate collapses, opening the cyclopropane (B1198618) ring to form a more stable carbanion. wikipedia.org The ring opening is regioselective, driven by the formation of the most stable carbanion. Cleavage of the bond between the carbonyl carbon and the dibrominated carbon would place the negative charge on the carbon atom still bearing a bromine atom, where it can be stabilized by the electron-withdrawing nature of the halogen.

Protonation: The final step is the protonation of the carbanion to yield the rearranged product, which would be a branched carboxylic acid or its derivative.

It is noteworthy that for α,α'-dihaloketones, elimination of HX to yield α,β-unsaturated carbonyl compounds can be a competing reaction pathway under the reaction conditions. wikipedia.org

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1 | Enolate at C3 | Base abstracts a proton from the carbon adjacent to the iodine atom. |

| 2 | Cyclopropanone Intermediate | Intramolecular SN2 displacement of a bromide ion by the enolate. |

| 3 | Tetrahedral Intermediate | Nucleophilic attack of base (e.g., OH-) on the carbonyl carbon. |

| 4 | Carbanion | Regioselective ring-opening to form the most stable carbanion. |

| 5 | Final Product | Protonation of the carbanion to give a carboxylic acid derivative. |

Radical Reaction Pathways and Intermediates in Polyhalogenated Ketone Chemistry

Polyhalogenated ketones can undergo reactions via radical intermediates, typically initiated by photolysis or single-electron transfer (SET) processes. nih.govmdpi.com Free radicals are electron-deficient species with an unpaired electron, often residing in a p-orbital on a carbon atom. libretexts.org Their stability is enhanced by alkyl substitution and resonance delocalization. libretexts.org

In this compound, the carbon-halogen bonds are susceptible to homolytic cleavage. The bond dissociation energy decreases down the halogen group (C-Br > C-I), making the carbon-iodine bond the most likely site for initial radical formation. Photolysis, for instance, would selectively cleave the weaker C-I bond.

A plausible radical initiation pathway involves:

Initiation: Homolytic cleavage of the C-I bond to form an iodo radical (I•) and a 1,1-dibromoacetonyl radical (Br₂CH-C(O)-CH₂•).

Once formed, these radical intermediates can participate in several reaction pathways:

Abstraction: The radical can abstract a hydrogen atom from another molecule. libretexts.org

Dimerization or Coupling: Two radicals can combine. For example, the coupling of two 1,1-dibromoacetonyl radicals.

Disproportionation: As seen in the photolysis of 1-iodopropan-2-one, which yields acetone and 1,3-diiodopropan-2-one, a disproportionation reaction between radical intermediates can occur. researchgate.net

Studies on the photolysis of bromoacetone and 1,1-dibromoacetone (B6598254) have shown they have short atmospheric lifetimes, indicating their high photoreactivity and propensity to form radical species. mdpi.com The primary radical formed from this compound would be the 1,1-dibromoacetonyl radical, which would then dictate the subsequent products formed through various termination and propagation steps.

Comparative Mechanistic Studies on the Influence of Bromine and Iodine Substitution Patterns

The presence of both bromine and iodine atoms on the same ketone skeleton creates a unique competitive environment that influences its reactivity in both ionic and radical pathways.

In Ionic Rearrangements (e.g., Favorskii): The reaction is governed by two key factors: the acidity of the α-proton and the leaving group ability of the halide.

Acidity: The electron-withdrawing inductive effects of all three halogens increase the acidity of the α-protons at C3, facilitating enolate formation.

Leaving Group Ability: In the subsequent intramolecular cyclization, a halide is expelled. Both bromide and iodide are excellent leaving groups (I⁻ > Br⁻). In the case of this compound, the enolate forms at C3 and attacks C1, leading to the displacement of a bromide ion. The presence of two bromines on C1 enhances the electrophilicity of this carbon, favoring the intramolecular Sₙ2 reaction.

In Radical Reactions: The reaction pathway is primarily determined by the relative bond dissociation energies of the carbon-halogen bonds.

Bond Strength: The C-I bond is significantly weaker than the C-Br bond. Consequently, under photolytic or thermal conditions that promote homolysis, the C-I bond will cleave preferentially. This provides high selectivity in the formation of the initial radical intermediate, which will be the 1,1-dibromoacetonyl radical, not a species resulting from C-Br cleavage.

In Haloform-Type Reactions: The haloform reaction involves the repeated halogenation of a methyl ketone in the presence of a base, followed by cleavage. masterorganicchemistry.com While this compound is not a methyl ketone, the principles of α-halogenation are relevant. Mechanistic studies on the haloform reaction show that the reaction is faster with I₂ and Br₂ than with Cl₂. masterorganicchemistry.com This is attributed to the greater ability of the larger, more polarizable halogens (iodine and bromine) to stabilize the intermediate enolate or carbanion. masterorganicchemistry.com This suggests that in base-catalyzed reactions involving this compound, the electronic effects of both bromine and iodine are significant in facilitating the formation of anionic intermediates.

| Reaction Type | Influencing Factor | Role of Bromine (C-Br) | Role of Iodine (C-I) | Outcome for this compound |

|---|---|---|---|---|

| Favorskii Rearrangement | Leaving Group Ability | Good leaving group; displaced during cyclopropanone formation. | Excellent leaving group; influences α-proton acidity. | Selective enolate formation at C3, followed by bromide displacement. |

| Radical Reaction | Bond Dissociation Energy | Higher bond energy than C-I. Less likely to cleave. | Lower bond energy. Preferred site of homolytic cleavage. | Selective formation of a 1,1-dibromoacetonyl radical. |

| Anionic Intermediate Stability | Inductive Effect & Polarizability | Strong electron-withdrawing effect, stabilizes adjacent carbanions. | Strong electron-withdrawing effect and high polarizability, stabilizes adjacent carbanions/enolates. | Both halogens contribute to the acidity of the C3 proton. |

Strategic Applications of 1,1 Dibromo 3 Iodopropan 2 One in Complex Organic Synthesis

Precursor Role in Heterocyclic Compound Synthesis

The utility of α-haloketones as precursors in the synthesis of heterocyclic compounds is a cornerstone of organic chemistry. nih.gov These molecules provide a readily available electrophilic scaffold for the construction of various ring systems through reactions with nucleophiles. 1,1-Dibromo-3-iodopropan-2-one, as a polyhalogenated ketone, is exceptionally well-suited for this role, offering a three-carbon component for cyclization reactions. The presence of three halogen atoms enhances the electrophilicity of the α- and α'-carbons, making them prime targets for nucleophilic attack. nih.gov

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov this compound can be envisioned as a versatile substrate for constructing various nitrogenous rings.

Pyrroles and Pyrrolidines: While specific examples using this compound are not extensively documented, the general reactivity of α-haloketones suggests its utility. For instance, in reactions analogous to the Hantzsch pyrrole (B145914) synthesis, it could react with β-amino crotonates to yield substituted pyrroles. The synthesis of pyrrolidines could be achieved via intramolecular haloamination of alkenes derived from the parent ketone. nih.gov

Imidazoles: The construction of the imidazole (B134444) ring can be readily achieved by reacting α-haloketones with amidines. In this context, this compound would serve as a three-carbon electrophile, reacting with an amidine to form a substituted imidazole derivative. The reaction proceeds through initial nucleophilic attack by one of the amidine nitrogens on the α'-iodomethylene carbon, followed by cyclization.

Pyridines: The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A modified approach using α-haloketones as one of the three-carbon components is also well-established. This compound could participate in such reactions to afford highly functionalized pyridine cores.

Table 1: Potential Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Reactants with this compound | Key Reaction Type |

| Imidazole | Amidines | Cyclocondensation |

| Pyridine | β-Ketoesters, Ammonia | Hantzsch Synthesis Variant |

| Pyrrole | β-Amino esters | Hantzsch Pyrrole Synthesis Variant |

| Pyrrolidine | N-alkenylamines derived from the ketone | Intramolecular Cyclization |

Sulfur-containing heterocycles are another class of compounds with significant applications in medicinal chemistry. The Hantzsch thiazole (B1198619) synthesis is a prominent method that relies on the reaction of an α-haloketone with a thiourea (B124793) or thioamide.

Thiazoles: The reaction of this compound with thiourea is expected to proceed readily. The more reactive iodomethylene group would likely undergo initial S-alkylation by the sulfur atom of thiourea. This would be followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield a highly functionalized 2-aminothiazole (B372263) derivative. The dibromomethyl group would remain on the thiazole ring, available for further synthetic transformations.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by the cyclization of thiosemicarbazide (B42300) derivatives. This compound could react with thiosemicarbazide, leading to an intermediate that, upon acid-catalyzed cyclization and dehydration, would form the thiadiazole ring.

Table 2: Potential Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | General Reactants with this compound | Key Reaction Type |

| Thiazole | Thiourea or Thioamides | Hantzsch Thiazole Synthesis |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Cyclocondensation |

Oxygen-containing heterocycles like furans and benzofurans are common motifs in natural products and synthetic molecules. nih.govnih.gov The Feist-Benary furan (B31954) synthesis, which involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound, is a powerful tool for their construction. organic-chemistry.orgresearchgate.net

Furans: this compound can act as the α-haloketone component in the Feist-Benary synthesis. Reaction with a β-ketoester or 1,3-diketone under basic conditions would lead to initial C-alkylation at the iodomethylene position. Subsequent acid- or base-catalyzed cyclization and dehydration would furnish a polysubstituted furan.

Benzofurans: The synthesis of benzofurans can be achieved by reacting α-haloketones with substituted phenols, such as salicylaldehyde (B1680747) or o-hydroxyacetophenone. nih.gov The reaction typically proceeds via initial O-alkylation of the phenol (B47542) by the haloketone, followed by an intramolecular aldol-type condensation and dehydration to form the fused furan ring. The high reactivity of the iodomethylene group in this compound makes it an excellent candidate for this transformation.

Utilization in Multi-Component and Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov The synthesis of heterocycles using this compound inherently involves tandem sequences. For example, the Hantzsch thiazole synthesis is a classic tandem reaction involving S-alkylation followed by intramolecular cyclization and dehydration. The multiple reactive sites on the this compound scaffold make it an ideal substrate for designing novel one-pot, multi-component reactions to rapidly build molecular complexity.

Generation and Reactivity of Transient Species (e.g., Oxyallyl Cation Intermediates)

One of the most powerful applications of α,α'-dihaloketones is their use as precursors for oxyallyl cation intermediates. wikipedia.orgresearchgate.net These transient species are highly valuable in cycloaddition reactions for the synthesis of five- and seven-membered rings. nsf.govprinceton.edu

The reduction of an α,α'-dihaloketone with a reducing agent, such as an iron carbonyl complex or a zinc-copper couple, generates a 2-oxyallyl metal species. This intermediate behaves as a three-carbon, two-pi-electron component in cycloadditions. It is plausible that this compound, upon treatment with a suitable reducing agent, would preferentially undergo reductive cleavage of the weaker carbon-iodine bond to form a zinc enolate. Subsequent elimination of a bromide ion could generate a transient 1,1-dibromo-oxyallyl cation. This highly reactive intermediate could then be trapped in situ by dienes or alkenes in [4+3] and [3+2] cycloaddition reactions, respectively, to afford complex cyclic ketones. wikipedia.org This pathway opens a route to seven-membered carbocycles that are otherwise challenging to synthesize. princeton.edu

Facilitating Carbon-Carbon Bond Formation in Complex Molecular Architectures

The formation of carbon-carbon bonds is central to organic synthesis. organic-chemistry.orgfiveable.mealevelchemistry.co.uk The electrophilic nature of the α- and α'-carbons in this compound facilitates C-C bond formation via nucleophilic substitution. byjus.comshaalaa.com More sophisticated applications involve leveraging the generation of oxyallyl cations to achieve umpolung, or reversal of polarity. princeton.edu

Normally, the α-carbon of a ketone is nucleophilic (in the form of an enol or enolate). However, the formation of an oxyallyl cation from this compound renders the α'-carbon electrophilic. princeton.edu This allows for reactions with a wide range of carbon-centered nucleophiles, such as indoles, enamines, or organometallic reagents, to form a new C-C bond at the α'-position. This strategy provides a powerful method for the α-functionalization of ketones with nucleophilic partners, complementing traditional enolate chemistry and enabling the construction of intricate molecular frameworks.

Synthetic Scope in the Introduction of Polyhalogenated Motifs into Target Molecules

The strategic incorporation of multiple halogen atoms into a single molecular framework is a pivotal objective in modern organic synthesis, driven by the unique physicochemical and biological properties that such motifs can impart. The reagent this compound emerges as a highly versatile building block for this purpose, offering a unique combination of reactive sites that can be selectively manipulated to construct complex polyhalogenated architectures. Its utility stems from the differential reactivity of the carbon-halogen bonds and the presence of a ketone functionality, which together provide a platform for a diverse array of chemical transformations.

The primary application of this compound in this context lies in its role as a precursor for the synthesis of polyhalogenated heterocyclic systems. The distinct electrophilic centers at the α- and α'-positions to the carbonyl group allow for sequential or one-pot reactions with various dinucleophiles. For instance, the greater lability of the carbon-iodine bond compared to the carbon-bromine bonds allows for initial selective displacement of the iodide by a soft nucleophile. The resulting intermediate, still possessing the dibromomethyl ketone moiety, can then undergo further reactions.

A significant area of application is in the construction of halogenated five- and six-membered heterocycles. The reaction of this compound with dinucleophilic species such as ureas, thioureas, and amidines can lead to the formation of polyhalogenated pyrimidines, thiazoles, and imidazoles, respectively. In these syntheses, the initial step often involves the reaction of one of the nucleophilic centers with the iodomethyl group, followed by an intramolecular cyclization involving the second nucleophile and the carbonyl carbon, and subsequent elimination or rearrangement to afford the aromatic heterocycle. The dibromomethyl group can then be retained in the final product or can participate in further transformations.

The synthetic utility of this compound is further exemplified in its potential use in cascade reactions to construct more complex polycyclic systems bearing multiple halogen atoms. By carefully selecting the reaction partners and conditions, it is possible to orchestrate a sequence of bond-forming events that rapidly build molecular complexity while installing the desired polyhalogenated pattern.

While specific, direct research findings on the synthetic applications of this compound for introducing polyhalogenated motifs are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other α,α'-polyhaloketones. The principles of nucleophilic substitution and condensation reactions that govern the chemistry of these related compounds provide a strong basis for predicting the synthetic scope of this compound.

The following table summarizes the potential synthetic transformations of this compound for the introduction of polyhalogenated motifs, based on analogous reactions of similar polyhalogenated ketones.

| Substrate Class | Potential Polyhalogenated Product | Reaction Type |

| Thioureas | 2-Amino-5-(dibromomethyl)thiazoles | Hantzsch Thiazole Synthesis |

| Amidines | 2-Substituted-5-(dibromomethyl)imidazoles | Imidazole Synthesis |

| 1,3-Dicarbonyls | Polyhalogenated furans or pyrans | Condensation/Cyclization |

| Enamines | Halogenated pyrroles | Paal-Knorr Synthesis variation |

It is important to note that the specific outcomes of these proposed reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and base, which would influence the regioselectivity and chemoselectivity of the transformations. Further experimental investigation is required to fully elucidate the synthetic scope of this versatile polyhalogenated building block.

Computational Chemistry Investigations of 1,1 Dibromo 3 Iodopropan 2 One and Polyhalogenated Ketones

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in polyhalogenated ketones. These calculations provide crucial information on molecular stability, bond characteristics, and conformational preferences.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for predicting the molecular geometries and energies of organic molecules, including polyhalogenated ketones. DFT methods are favored for their balance of computational cost and accuracy. uci.eduarxiv.org Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize molecular structures and calculate their electronic energies. ekb.eg

For polyhalogenated ketones, DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations can reveal the preferred orientation of the halogen atoms relative to the carbonyl group, which is influenced by a combination of steric and electronic effects, such as hyperconjugation. ekb.egnih.gov The presence of multiple large halogen atoms (bromine and iodine) introduces significant electron density and potential for intramolecular interactions, which DFT can model effectively. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Ketone Analysis

This table is interactive. Click on the headers to sort the data.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Initial geometry optimizations |

| M06-2X | 6-311+G(2d,p) | More accurate energy calculations, non-covalent interactions |

| PBE0 | aug-cc-pVTZ | High-accuracy benchmarking |

While DFT is a workhorse for many applications, high-level ab initio methods are often employed to benchmark DFT results and provide more accurate energies, especially for systems where electron correlation is critical. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer a more rigorous treatment of electron correlation. researchgate.net

Due to their high computational cost, these methods are typically used for smaller molecules or to refine the energies of geometries previously optimized at the DFT level (single-point energy calculations). For polyhalogenated ketones, CCSD(T) calculations can provide a "gold standard" reference for conformational energies or reaction barriers. researchgate.net Comparing DFT results to these high-level calculations helps validate the chosen DFT functional and basis set, ensuring their reliability for the specific chemical system under investigation. For example, studies have shown that standard DFT functionals can sometimes struggle with systems involving weak interactions, such as halogen bonding, where high-level methods can provide crucial corrections. uci.edu

Mechanistic Elucidation Through Computational Modeling

Computational modeling is instrumental in unraveling the complex reaction mechanisms involving polyhalogenated ketones. It allows for the detailed exploration of reaction pathways, identification of intermediates, and characterization of transition states. rsc.org

The halogenation of ketones can proceed through different mechanisms depending on the reaction conditions (acidic or basic). wikipedia.orglibretexts.org Computational chemistry allows for the mapping of the potential energy surface (PES) for these reactions. A PES is a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. researchgate.net

By mapping the PES, chemists can identify the lowest energy paths a reaction is likely to follow. Key points on the PES include minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. rsc.org For reactions involving polyhalogenated ketones, such as nucleophilic attack at the carbonyl carbon or enolate formation, computational methods can locate the precise geometry of the transition state. organicchemistrytutor.comlibretexts.org

Once a transition state structure is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). rsc.org The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

Beyond just locating stationary points on the PES, computational analysis involves tracing the entire reaction pathway. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which follow the path of steepest descent from a transition state down to the connected reactant and product minima. This confirms that the identified transition state indeed connects the intended species.

Furthermore, by calculating the vibrational frequencies of all stationary points, one can compute thermochemical corrections to the electronic energies. This allows for the construction of a free energy profile for the reaction, which includes zero-point vibrational energy, thermal corrections, and entropy effects. The free energy profile provides a more realistic picture of the reaction under specific temperature and pressure conditions and is crucial for determining reaction rates and equilibrium constants. researchgate.net For example, computational studies on the Favorskii rearrangement, a reaction that can occur with α-halo ketones, have used free energy profiles to elucidate the complex mechanistic steps involved. libretexts.org

Computational Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. umn.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and shielding tensors. acs.orgunifr.chimist.ma These calculations are typically performed at the DFT level. youtube.com By computing the magnetic shielding of a reference compound like tetramethylsilane (B1202638) (TMS) and the compound of interest, the chemical shifts (δ) can be predicted with high accuracy. imist.mayoutube.com For polyhalogenated ketones, this can help assign the signals of carbons and protons that are in complex electronic environments due to the presence of multiple halogens. umn.eduacs.org The accuracy of these predictions has become so reliable that they are frequently used to confirm or revise proposed molecular structures. acs.orgfrontiersin.org

Vibrational spectroscopy, including Infrared (IR) and Raman, provides information about the functional groups and bonding within a molecule. arxiv.orgarxiv.orgresearchgate.net By performing frequency calculations (the same type used to characterize stationary points on a PES), the vibrational modes of a molecule can be determined. arxiv.orgcore.ac.ukresearchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. arxiv.orgresearchgate.net For 1,1-dibromo-3-iodopropan-2-one, this would allow for the prediction of the characteristic carbonyl (C=O) stretching frequency, which is sensitive to the electronic effects of the adjacent halogen atoms, as well as the various C-Br and C-I stretching and bending modes.

Table 2: Computationally Predicted Spectroscopic Data

This table is interactive. Click on the headers to sort the data.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Relevance for Polyhalogenated Ketones |

|---|---|---|---|

| NMR | Chemical Shifts (¹³C, ¹H) | GIAO-DFT | Assigns signals in complex electronic environments. umn.eduacs.org |

| IR Spectroscopy | Vibrational Frequencies | DFT Frequency Calculation | Identifies carbonyl stretch and carbon-halogen bonds. arxiv.org |

| Raman Spectroscopy | Vibrational Frequencies | DFT Frequency Calculation | Complements IR data, especially for symmetric vibrations. arxiv.org |

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Computational vibrational analysis is a cornerstone for interpreting and predicting the infrared (IR) and Raman spectra of molecules. These spectra arise from the absorption or scattering of light due to the quantized vibrational modes of a molecule's chemical bonds. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. ekb.egekb.egnih.gov

For this compound, a frequency calculation performed after a geometry optimization would yield a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. scielo.br These calculated frequencies correspond to specific atomic motions, or normal modes, such as stretching, bending, and torsional vibrations.

Key vibrational modes anticipated for this compound would include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically found in the 1700-1750 cm⁻¹ region for ketones. The presence of adjacent electronegative halogens is expected to shift this frequency to a higher wavenumber.

C-Br Stretches: Vibrations associated with the carbon-bromine bonds, expected at lower frequencies. Both symmetric and asymmetric stretching modes of the CBr₂ group would be present.

C-I Stretch: The vibration of the carbon-iodine bond, which would occur at an even lower frequency than the C-Br stretches due to the greater mass of the iodine atom.

C-C Stretches: Skeletal vibrations of the carbon backbone.

CH₂ and CH Bends: Bending (scissoring, rocking, wagging, twisting) modes associated with the methylene (B1212753) (-CH₂-) and methine (-CHBr₂-) groups.

The calculated spectrum allows for a detailed assignment of experimental IR and Raman bands. nih.gov However, calculated harmonic frequencies are often systematically higher than experimental values. This discrepancy is typically corrected by applying a uniform or mode-specific scaling factor. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)). Values are hypothetical and for illustrative purposes.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| ~1735 | High | Medium | C=O stretching |

| ~1250 | Medium | Low | CH₂ wagging |

| ~750 | High | Medium | C-Br asymmetric stretching |

| ~680 | Medium | High | C-Br symmetric stretching |

| ~550 | High | High | C-I stretching |

| ~300 | Medium | Medium | C-C=O bending |

NMR Chemical Shift Predictions and Anisotropy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, have become standard tools for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.orgnih.govresearchgate.net These predictions are invaluable for assigning complex spectra and verifying structural hypotheses.

For this compound, GIAO calculations would predict the chemical shifts for its two distinct proton environments (-CH₂I and -CHBr₂) and three carbon environments (C=O, -CHBr₂, and -CH₂I). The predictions would reflect the strong inductive effects of the halogen atoms, which deshield adjacent nuclei, causing their signals to appear at a lower field (higher ppm).

A crucial factor influencing the chemical shifts of protons near a carbonyl group is its magnetic anisotropy. modgraph.co.ukacs.orgyoutube.com The circulation of π-electrons in the C=O bond under an external magnetic field generates a local induced magnetic field that is anisotropic—meaning its effect varies with direction and position. This creates distinct shielding and deshielding zones around the carbonyl group. Protons located in the deshielding cone, which lies roughly in the plane of the carbonyl group, experience a stronger effective magnetic field and resonate at a higher chemical shift. Computational models can quantify this anisotropic effect, leading to more accurate predictions of proton chemical shifts. modgraph.co.uk

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted relative to TMS using a representative GIAO/DFT method. Values are hypothetical and for illustrative purposes.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Primary Influencing Factors |

| ¹H | -CH Br₂ | ~6.5 - 7.0 | Inductive effect of two Br atoms; Anisotropy of C=O |

| ¹H | -CH ₂I | ~3.8 - 4.2 | Inductive effect of I atom |

| ¹³C | C =O | ~190 - 195 | Carbonyl environment |

| ¹³C | -C HBr₂ | ~40 - 45 | Attached to two Br atoms |

| ¹³C | -C H₂I | ~5 - 10 | Attached to one I atom |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical approaches used to predict the properties or activities of molecules based on their structural features. mdpi.com These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property, such as reaction rate constants. nih.gov

To develop a QSPR model for the reactivity of polyhalogenated ketones like this compound, one would first define a "training set" of similar molecules with known reactivity data. For each molecule, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies, and electrophilicity index. These describe the electronic distribution and susceptibility to electrophilic/nucleophilic attack.

Topological Descriptors: Molecular connectivity indices and shape indices that quantify the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Bond lengths, bond orders, and calculated energies.

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest), a model is built that links a selection of these descriptors to the observed reactivity. nih.gov For α-haloketones, reactivity often involves nucleophilic attack at either the carbonyl carbon or the halogen-bearing α-carbon. nih.gov A QSPR model could predict the rate of such reactions based on descriptors that quantify the electrophilicity of these sites (e.g., partial charges, LUMO coefficients).

Table 3: Potential Molecular Descriptors for a QSPR Model of α-Haloketone Reactivity

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | Partial charge on α-carbon | Indicates electrophilicity and susceptibility to Sₙ2 attack. |

| Electronic | Energy of the LUMO (ELUMO) | A lower ELUMO suggests greater ease of accepting electrons from a nucleophile. |

| Steric | Molar Volume / Surface Area | Describes the accessibility of the reactive sites to an incoming nucleophile. |

| Quantum Chemical | C-X Bond Length (X=Br, I) | A longer, weaker bond may be easier to break in a substitution reaction. |

Implicit and Explicit Solvation Models in Computational Studies

Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on molecular properties and reaction pathways. Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org

Implicit solvation models (also known as continuum models) treat the solvent as a continuous medium with a characteristic dielectric constant. arxiv.orgresearchgate.net The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD model. These models are computationally efficient and capture the bulk electrostatic effects of the solvent well. researchgate.net

Explicit solvation models take a more direct approach by including a number of individual solvent molecules in the calculation. arxiv.orgrsc.org This allows for the modeling of specific, short-range interactions between the solute and solvent, such as hydrogen bonding or dipole-dipole interactions. While more computationally expensive due to the increased number of atoms, explicit models can provide a more accurate description, especially when specific solute-solvent interactions are critical to the system's behavior. rsc.org

For a polar molecule like this compound, an implicit model would be effective for calculating properties in non-polar or aprotic polar solvents. However, if specific interactions with solvent molecules were suspected to influence a reaction mechanism, a hybrid or fully explicit model might be necessary for higher accuracy. The choice of model represents a trade-off between computational cost and the level of detail required. arxiv.org

Table 4: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit (Continuum) Models | Explicit Models |

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Key Interactions Modeled | Bulk electrostatics, cavitation | Specific solute-solvent interactions (e.g., H-bonds) |

| Strengths | Fast, good for general solvent effects | High accuracy for systems with strong, specific interactions |

| Weaknesses | Cannot model specific interactions | Requires extensive sampling, computationally demanding |

| Example Models | PCM, SMD, COSMO | QM/MM, Full QM with solvent shell |

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis (e.g., LUMO/LUMO+1 analysis)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). pku.edu.cnyoutube.com

For an electrophilic molecule like this compound, the energy and spatial distribution of its LUMO are critical for predicting its reactivity towards nucleophiles. wuxibiology.com A computational analysis would reveal the following:

LUMO Energy: A lower LUMO energy indicates a stronger electrophile, as the molecule is more capable of accepting electrons.

LUMO Distribution: The location of the largest lobes of the LUMO points to the most probable sites for nucleophilic attack. For α-haloketones, the LUMO is typically a combination of the π* antibonding orbital of the carbonyl group and the σ* antibonding orbitals of the C-X (carbon-halogen) bonds. nih.gov The relative size of the LUMO lobes on the carbonyl carbon versus the α-carbon can indicate which site is more susceptible to attack.

In some cases, the LUMO+1 (the next lowest unoccupied molecular orbital) or even higher virtual orbitals can be relevant to reactivity. wuxibiology.com If the LUMO is not accessible for symmetry reasons or if another low-lying empty orbital corresponds to a different, accessible reaction pathway, analyzing the LUMO+1 can provide additional insight. For this compound, one might find that the LUMO is primarily localized on the C=O π* system, while the LUMO+1 is localized on a C-X σ* bond, suggesting two distinct potential pathways for nucleophilic attack. sapub.org

Table 5: Illustrative Frontier Molecular Orbital Analysis for this compound Values are hypothetical and for illustrative purposes.

| Orbital | Energy (eV) | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | ~ -10.5 | Oxygen lone pairs, C-Br and C-I bonding orbitals | Site of electron donation (nucleophilicity/basicity). |

| LUMO | ~ -1.8 | C=O (π), C-Br (σ) | Primary site for nucleophilic attack. A low energy indicates high electrophilicity. |

| LUMO+1 | ~ -1.2 | C-I (σ*) | An alternative electrophilic site; may be involved in substitution at the iodinated carbon. |

| HOMO-LUMO Gap | ~ 8.7 eV | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,1 Dibromo 3 Iodopropan 2 One

High-Resolution Mass Spectrometry (HRMS) Approaches for Structural Elucidation and Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of halogenated organic compounds such as 1,1-Dibromo-3-iodopropan-2-one, particularly in complex environmental and biological samples. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. researchgate.net This technique is frequently coupled with chromatographic methods like gas chromatography (GC) or liquid chromatography (LC) to separate compounds before detection. researchgate.netresearchgate.net For halogenated disinfection by-products (DBPs), a category that includes haloketones like this compound, HRMS is essential for identifying both known and previously unknown compounds formed during water treatment processes. researchgate.netresearchgate.netacs.org The presence of bromine and iodine atoms in this compound creates a distinctive isotopic pattern in the mass spectrum, which aids in its identification. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, leading to characteristic peak clusters for fragments containing bromine atoms. docbrown.info

Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are the leading platforms for HRMS analysis. nih.gov

Quadrupole Time-of-Flight (QTOF) MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight (TOF) mass analyzer. nih.govresearchgate.net The quadrupole can be used to select a specific ion (precursor ion) for fragmentation, while the TOF analyzer measures the mass-to-charge ratio of the resulting fragment ions with high accuracy and resolution. nih.govual.es This MS/MS capability is invaluable for structural elucidation, providing a higher order of identification. ual.es QTOF-MS is widely used in screening for environmental contaminants and DBPs due to its rapid analysis speed, high sensitivity, and specificity. nih.govresearchgate.net

Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their mass-to-charge ratio. This technique offers very high resolution, often exceeding that of QTOF systems, allowing for the clear separation of isobaric interferences—compounds that have the same nominal mass but different elemental formulas. kcl.ac.ukdntb.gov.ua Orbitrap-based HRMS is a powerful tool for the non-target and suspect screening of contaminants in various matrices. nih.govkcl.ac.uk

For this compound (C₃H₃Br₂IO), HRMS would aim to detect the exact mass of its molecular ion. The monoisotopic mass is calculated to be 339.7595 Da. nih.govchemspider.com High-resolution instruments can measure this mass with an error of a few parts per million (ppm), allowing for the confident assignment of the elemental formula C₃H₃Br₂IO from a list of possibilities.

The efficiency of mass spectrometry analysis is highly dependent on the ionization technique used. For halogenated compounds, which are electronegative, certain ionization methods can offer enhanced sensitivity and selectivity.

Electron Ionization (EI): This is a classic, "hard" ionization technique commonly used with GC-MS. scioninstruments.comemory.edu It uses a high-energy electron beam to ionize molecules, often causing extensive fragmentation. scioninstruments.comemory.edu While this fragmentation provides valuable structural information, it can sometimes lead to a weak or absent molecular ion peak, making molecular weight determination difficult. scioninstruments.com

Chemical Ionization (CI): A "softer" ionization method, CI uses a reagent gas to produce ions with less fragmentation, typically resulting in a more prominent protonated molecule ([M+H]⁺) or other adduct ions. scioninstruments.comuky.edu

Negative Chemical Ionization (NCI): This technique is particularly well-suited for electronegative compounds containing halogens. scioninstruments.com NCI, specifically through electron capture (ECNI), offers high sensitivity and selectivity for halogenated molecules compared to other methods. nih.gov It can significantly expand the range of detectable halogenated contaminants in non-targeted screening. nih.gov

Electrospray Ionization (ESI): Commonly coupled with LC-MS, ESI is a soft ionization technique that generates ions from solution. emory.edunih.gov For some compounds, especially those in non-polar solvents, ionization efficiency can be low. In such cases, methods like adding a make-up solvent or using techniques like continuous flow extractive desorption electrospray ionization (CF-EDESI) can be employed to improve the ionization of analytes. nih.gov While no specific literature was found for Tetraphenylphosphonium Chloride-Enhanced Ionization with this compound, the use of specific chemical agents to form adducts or enhance ionization is a known strategy in mass spectrometry.

Given that this compound can be formed as a disinfection byproduct, its identification often occurs within complex matrices like drinking water, which contain numerous other compounds. digitellinc.comresearchgate.netnih.gov

Suspect Screening: This approach involves searching HRMS data for a predefined list of "suspected" compounds. kcl.ac.uk Analysts create a database of known or expected DBPs, including their exact masses and potentially other identifiers like retention times. The acquired data is then retrospectively analyzed to check for the presence of these suspects. kcl.ac.uk This method allows for the identification of compounds without the need for analytical standards for every single substance. kcl.ac.uk

Non-Target Screening (NTS): NTS, also known as non-targeted analysis, is a more comprehensive approach used to identify completely unknown compounds in a sample. nih.govnih.govacs.org It aims to characterize as many chemical signals as possible in the HRMS data. nih.gov This is crucial because a large fraction of halogenated organic compounds in disinfected water remains unknown. researchgate.net For halogenated compounds, NTS workflows often use GCxGC-HRMS (comprehensive two-dimensional gas chromatography) to achieve the high separation power needed for complex samples. nih.govdeswater.com The combination of retention times in two dimensions and high-resolution mass spectra improves the confidence of identification. deswater.com

Through these screening methods, a compound like this compound could be tentatively identified in a water sample based on its accurate mass and isotopic pattern, even if it was not previously expected to be present. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural elucidation.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show two distinct signals corresponding to its two types of non-equivalent protons.

-CHBr₂ group: The single proton on the carbon adjacent to two bromine atoms and a carbonyl group is expected to be significantly deshielded and appear at a downfield chemical shift.

-CH₂I group: The two protons on the carbon adjacent to the iodine atom and the carbonyl group will also be deshielded, but likely to a different extent than the -CHBr₂ proton.

The integration of the signals would correspond to the ratio of protons, which is 1:2. Furthermore, spin-spin coupling between the non-equivalent protons on adjacent carbons would lead to signal splitting. The -CHBr₂ signal would be split into a triplet by the two neighboring -CH₂I protons (according to the n+1 rule), and the -CH₂I signal would be split into a doublet by the single neighboring -CHBr₂ proton. docbrown.info

| Proton Group | Predicted Chemical Shift (ppm) | Integration | Predicted Splitting Pattern |

|---|---|---|---|

| -CHBr₂ | Downfield | 1H | Triplet (t) |

| -CH₂I | Downfield | 2H | Doublet (d) |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. docbrown.info For this compound, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the three chemically non-equivalent carbon atoms. docbrown.info

C=O (Carbonyl carbon): Carbonyl carbons are highly deshielded and typically appear far downfield in the spectrum, often in the range of 160-220 ppm.

-CHBr₂ carbon: This carbon is attached to two strongly electronegative bromine atoms, which would cause a significant downfield shift.

-CH₂I carbon: This carbon is attached to one iodine atom. While iodine is less electronegative than bromine, this carbon would still be shifted downfield from a typical alkane carbon.

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | Far Downfield (e.g., >160 ppm) |

| -CHBr₂ | Downfield |

| -CH₂I | Downfield |

Vibrational Spectroscopy for Functional Group and Halogen-Specific Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint unique to the compound. For this compound, the most prominent features would be the carbonyl (C=O) stretch and the carbon-halogen (C-X) stretches.

Carbonyl (C=O) Stretch: The C=O stretching vibration in ketones typically appears as a strong, sharp band in the region of 1725-1705 cm⁻¹. The presence of electronegative halogen atoms on the alpha-carbon (the carbon adjacent to the carbonyl) tends to shift this absorption to a higher frequency (wavenumber) due to the inductive effect. Therefore, the C=O stretch for this compound is expected to be in the higher end of this range or slightly above it.

Carbon-Halogen (C-X) Stretches: The vibrational frequencies of carbon-halogen bonds are highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com

C-Br Stretch: Absorptions corresponding to the C-Br stretch are typically found in the 650-500 cm⁻¹ region.

C-I Stretch: The C-I stretch occurs at an even lower frequency, generally below 500 cm⁻¹. spectroscopyonline.com

These C-X bands are often found in the "fingerprint region" of the IR spectrum, which can be complex and contain many other signals.

The table below outlines the predicted FT-IR absorption bands for the key functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1720 - 1740 | Strong |

| C-Br | Stretch | ~650 - 500 | Medium to Strong |

| C-I | Stretch | < 500 | Medium to Strong |

Raman spectroscopy is another form of vibrational spectroscopy that acts as a powerful complement to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with high polarizability often produce strong Raman signals, whereas polar bonds produce strong IR signals.

For this compound, Raman spectroscopy would be particularly useful for observing the C-Br and C-I bonds. These bonds are highly polarizable and are expected to yield intense signals in the Raman spectrum, potentially providing clearer data for these specific vibrations than FT-IR. The symmetric vibrations of the molecule would also be more prominent. This technique can be especially valuable for confirming the presence and structural environment of the different halogen atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural determination.

The analysis would yield precise data on:

Bond Lengths: The exact distances between the bonded atoms (e.g., C=O, C-C, C-Br, C-I).

Bond Angles: The angles formed between adjacent bonds, defining the molecule's geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding.

This definitive structural information would validate the connectivity determined by NMR and provide unparalleled detail about the molecule's solid-state conformation.

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase.

Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification. For a highly halogenated compound, the use of a selective and sensitive detector is highly advantageous.

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS): This is a soft ionization technique that is particularly sensitive for compounds containing electronegative atoms, such as halogens. In ECNI, the analyte captures a low-energy electron, forming a negative molecular ion. This process is highly efficient for halogenated molecules, leading to very low detection limits. The resulting mass spectrum is often simpler than those from electron impact (EI) ionization and is dominated by high-mass ions. For this compound, ECNI-MS would likely show a prominent molecular ion or ions corresponding to the loss of a single halogen atom (e.g., [M-Br]⁻), providing clear evidence of the compound's identity and molecular weight. This makes GC-ECNI-MS an exceptionally powerful tool for trace-level detection and quantification of this compound in complex matrices. kromat.hu

The table below summarizes a typical analytical setup for this compound.

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, VF-200ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Expected Key Ions | [M]⁻, [M-Br]⁻, [M-I]⁻, Br⁻, I⁻ |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a reactive and potentially volatile compound like this compound, analysis of its non-volatile derivatives is often preferred to enhance stability and improve chromatographic performance. The derivatization process involves reacting the ketone with a suitable agent to form a more stable, less volatile, and often more easily detectable product.

A common derivatization strategy for ketones involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms stable hydrazone derivatives. nih.govresearchgate.net These derivatives exhibit strong UV absorbance, making them readily detectable. The analysis of the DNPH derivative of this compound would typically be performed using reversed-phase HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity and ability to separate a wide range of organic molecules. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a complex sample. researchgate.net Detection is typically accomplished using a UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives, which is usually around 365 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of the 2,4-dinitrophenylhydrazone derivative of this compound

| Parameter | Value/Condition |

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 365 nm |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

Countercurrent Chromatography (CCC) for Complex Mixture Fractionation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase, eliminating the need for a solid support. uni-hohenheim.deyoutube.com This is particularly advantageous for the separation of sensitive or highly reactive compounds that might irreversibly adsorb to or degrade on a solid stationary phase. uni-hohenheim.de For the fractionation of a complex mixture containing this compound, which may be present in a natural product extract or a synthetic reaction mixture, CCC offers a gentle and efficient separation method. youtube.com

The principle of CCC is based on the partitioning of solutes between two immiscible liquid phases, a stationary phase and a mobile phase. aocs.org The instrument consists of a coiled column that is subjected to a centrifugal force field, which retains the stationary phase while the mobile phase is pumped through it. aocs.org The separation of components is governed by their partition coefficients (K) between the two phases.

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC method. uni-hohenheim.de The ideal solvent system should provide a suitable partition coefficient (ideally between 0.5 and 2) for the target compound, good solubility for the sample, and a sufficient density difference between the two phases for proper phase retention. For a halogenated compound like this compound, a hexane-acetonitrile-water or a similar non-polar/polar solvent system could be explored. The choice of which phase to use as the mobile phase (either the upper or lower phase) depends on the partition coefficient of the target compound and the desired elution order.

Table 2: Hypothetical Countercurrent Chromatography Parameters for the Fractionation of a Mixture Containing this compound

| Parameter | Value/Condition |

| Instrument | High-Speed Countercurrent Chromatograph |

| Column Volume | 250 mL |

| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water (5:2:5:2, v/v/v/v) |

| Mode of Operation | Head-to-tail elution |

| Mobile Phase | Upper organic phase |

| Stationary Phase | Lower aqueous phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 1000 rpm |

| Sample Loading | 500 mg of crude extract dissolved in 10 mL of biphasic solvent |

| Detection | UV-Vis at 254 nm |

Chemiluminescence-Based Analytical Methodologies for Detection

Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov Analytical methods based on chemiluminescence are known for their exceptionally high sensitivity, wide dynamic range, and relatively simple instrumentation. nih.gov While specific chemiluminescence assays for this compound are not extensively documented, the reactivity of the α-haloketone functional group suggests potential for the development of such methods.

The presence of bromine and iodine atoms on the alpha carbon to the carbonyl group makes this compound a potent alkylating agent. nih.govwikipedia.org This reactivity can be exploited for chemiluminescence detection. For instance, the compound could react with a nucleophilic chemiluminescent reagent, such as a luminol (B1675438) derivative or a dioxetane precursor, to generate a light-emitting species.

A plausible detection scheme could involve the reaction of this compound with a thiol-containing compound to form a thioether. The excess thiol could then be quantified using a chemiluminescence system, or the product itself could be derivatized with a chemiluminescent label. Alternatively, the α-haloketone could react with a reagent like a tertiary amine to form a quaternary ammonium (B1175870) salt, which could then participate in a chemiluminescence reaction, for example, by acting as a catalyst or a co-reactant in a peroxyoxalate system.

The development of a chemiluminescence-based method would require careful optimization of reaction conditions such as pH, temperature, and reagent concentrations to maximize the light output and ensure a linear relationship between the analyte concentration and the chemiluminescence intensity.

Table 3: Projected Performance Characteristics of a Hypothetical Chemiluminescence-Based Assay for this compound

| Parameter | Projected Value |

| Detection Principle | Reaction with a luminol derivative in the presence of an oxidant |

| Linear Dynamic Range | 0.1 nM - 100 nM |

| Limit of Detection (LOD) | 0.05 nM |

| Limit of Quantification (LOQ) | 0.15 nM |

| Precision (RSD) | < 5% |

| Analysis Time per Sample | < 5 minutes |

| Instrumentation | Luminometer or Chemiluminescence Detector |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.